molecular formula C12H19ClFN5 B12220737 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12220737
M. Wt: 287.76 g/mol
InChI Key: ICNSNLSAQHAYRJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a unique structure with an ethyl and fluoro substitution on the pyrazole ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazines with α, β-unsaturated compounds.

    Substitution Reactions: Subsequent substitution reactions introduce the ethyl and fluoro groups onto the pyrazole ring.

    Final Assembly: The final step involves the coupling of the substituted pyrazole with isopropylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways . For instance, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine stands out due to its specific substitutions, which confer unique chemical and biological properties. Its ethyl and fluoro groups enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-12(13)10(8-16-17)7-14-11-5-6-15-18(11)9(2)3;/h5-6,8-9,14H,4,7H2,1-3H3;1H

InChI Key

ICNSNLSAQHAYRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC=NN2C(C)C)F.Cl

Origin of Product

United States

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